(5-Chloro-2-methylpyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.6 g/mol |
IUPAC Name |
(5-chloro-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |
InChI Key |
XQBYTWGPNODNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyridine methanol derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of (5-Chloro-2-methylpyridin-3-yl)methanol with its closest analogs:
Table 1: Structural Comparison of Pyridine Methanol Derivatives
Key Observations :
Positional Isomerism: The positional isomer (2-Chloro-5-methylpyridin-3-yl)methanol shares the same molecular formula as the target compound but differs in the placement of chlorine and methyl groups. This subtle change can alter electronic properties and biological activity . Example: In mitochondrial swelling assays, this compound exhibited 10 nM activity, whereas phenyl-substituted analogs (e.g., 5-chloro-2-methylphenyl derivatives) showed picomolar activity, highlighting the critical role of the pyridine ring in modulating potency .
Bromine substitution (5-Bromo-2-chloropyridin-3-yl)methanol significantly increases molecular weight (222.47 g/mol) and may enhance halogen-bonding interactions in biological targets .
Biological Activity: The target compound demonstrated a CRC (Concentration-Response Curve) ratio of 10 at 1.56 µM in mitochondrial assays, comparable to phenyl-substituted analogs but less potent than picomolar-active derivatives (e.g., entry 46 in ). Loss of activity in 3,4-dimethoxyphenyl-substituted analogs underscores the necessity of a 3-hydroxyphenyl or pyridinyl methanol motif for bioactivity .
Physicochemical and Commercial Properties
Table 2: Commercial Availability and Pricing
- Synthesis Challenges: Methanol-substituted pyridines often require precise control of reaction conditions (e.g., temperature, catalyst) to avoid side reactions such as over-oxidation or ring-opening .
Preparation Methods
Reduction of 5-Chloro-2-methylpyridine-3-carboxylic acid esters
A well-documented approach involves the reduction of 5-chloro-2-methylpyridine-3-carboxylic acid ethyl ester using hydride reagents such as sodium borohydride or lithium aluminum hydride.
- Procedure : The ester is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran). Sodium borohydride is added slowly under controlled temperature (0–25°C) to reduce the ester to the corresponding alcohol, this compound.
- Advantages : Sodium borohydride offers mild reaction conditions, high selectivity, and is safer for scale-up compared to lithium aluminum hydride.
- Purification : The crude product is often obtained as an oil and may be converted into a crystalline hydrobromide salt for easier purification by crystallization from solvents such as tetrahydrofuran and ethanol.
- Yield : Overall yields for the two-step process (esterification followed by reduction) can reach approximately 85%.
Catalytic Hydrogenation and Alternative Reductions
- Lithium aluminum hydride (LiAlH4) can also be employed for the reduction of carboxylic acid derivatives to alcohols, but due to its highly reactive and hazardous nature, it is less preferred for large-scale synthesis.
- Catalytic hydrogenation under palladium or other metal catalysts may be used but requires careful control to prevent over-reduction or dehalogenation.
Palladium-Catalyzed Cross-Coupling Followed by Reduction
Another synthetic route involves preparing halogenated pyridine intermediates via palladium-catalyzed cross-coupling reactions, followed by reduction to the hydroxymethyl derivative.
- Catalyst : Palladium chloride is used in dioxane solvent with cesium carbonate as a base under nitrogen atmosphere.
- Conditions : Reaction temperature is maintained between 80–100°C for 2–4 hours.
- Work-up : After reaction completion, aqueous work-up with ethyl acetate extraction and column chromatography yields the target compound with high purity and yields around 90%.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, tetrahydrofuran (THF), dioxane | THF preferred for LiAlH4; methanol for NaBH4 reductions |
| Reducing Agent | Sodium borohydride, lithium aluminum hydride | NaBH4 preferred for safety and scalability |
| Catalyst | Palladium chloride (PdCl2) | Used in cross-coupling steps |
| Base | Cesium carbonate | Facilitates palladium-catalyzed reactions |
| Temperature | 0–25°C for reductions; 80–100°C for coupling | Elevated temperature for coupling; mild for reductions |
| Atmosphere | Nitrogen | Prevents oxidation and side reactions |
| Reaction Time | 2–4 hours | Dependent on method and scale |
| Purification | Column chromatography, crystallization | Hydrobromide salt formation improves crystallinity |
| Yield | 79.5–91.99% | High yields achievable with optimized protocols |
Research Findings and Comparative Analysis
- Sodium borohydride reduction of methyl 5-methylnicotinate to (5-methylpyridin-3-yl)methanol is efficient, mild, and scalable, yielding 85% overall after two steps (esterification and reduction).
- Palladium-catalyzed cross-coupling to form 5-chloro-2-(pyridin-3-yl)pyridin-3-amine intermediates shows excellent yields (~92%) and can be adapted for further functionalization to the target alcohol.
- Hydrobromide salt formation is a key step for purification, enabling isolation of pure solid compounds from oils or liquids.
- Lithium aluminum hydride reductions provide rapid and complete conversion but pose safety and handling challenges, limiting their use in large-scale synthesis.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reducing Agent / Catalyst | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 5-Chloro-2-methylpyridine-3-carboxylic acid ester | Sodium borohydride | Methanol | 0–25°C, mild stirring | ~85 | Two-step process; hydrobromide salt purification |
| 2 | Halogenated pyridine intermediates | Palladium chloride (PdCl2) | Dioxane + cesium carbonate | 80–100°C, N2 atmosphere | ~92 | Cross-coupling followed by reduction |
| 3 | 5-Methyl-6-chloro-pyridine-2-carboxylic acid ethyl ester | Lithium aluminum hydride | THF | 0°C to RT, inert atmosphere | Not specified | Highly reactive; less suitable for scale-up |
Notes on Purification and Characterization
- The crude this compound often appears as a yellow oil, complicating direct purification.
- Conversion to hydrobromide salt or similar crystalline derivatives facilitates purification by crystallization.
- Characterization is typically performed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-Chloro-2-methylpyridin-3-yl)methanol, and how do reaction conditions influence yield?
- Methodology : Acylation or nucleophilic substitution reactions are commonly employed. For example, chlorinated pyridine precursors can undergo substitution with methyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by hydroxymethylation via aldehyde reduction (NaBH₄ in methanol) .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (to minimize side reactions), and catalyst selection (e.g., Pd for cross-coupling steps).
Q. How is this compound characterized to confirm purity and structure?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at C2, hydroxymethyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 172.06 for C₇H₈ClNO) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How does the chloromethyl-pyridine scaffold influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing chlorine at C5 increases electrophilicity at C3, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the methyl group at C2 may require bulky ligands (e.g., SPhos) for efficient catalysis .
- Data Conflict Example : Conflicting reports on regioselectivity in Sonogashira reactions—steric vs. electronic control—can be resolved by computational modeling (DFT) to predict transition-state geometries .
Q. What strategies optimize the compound’s stability in aqueous media for biological assays?
- Experimental Design :
- pH Stability : Test degradation kinetics across pH 4–9 (LC-MS monitoring). The hydroxymethyl group is prone to oxidation; thus, antioxidants (e.g., ascorbic acid) or lyophilization may be required .
- Table : Stability Data (Example)
| pH | Half-life (h) | Major Degradant |
|---|---|---|
| 7.4 | 12.3 | 5-Chloro-2-methylnicotinic acid |
| 9.0 | 2.1 | Unidentified hydroxylated byproduct |
Q. How does structural modification at C3 (hydroxymethyl vs. other groups) affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Replace hydroxymethyl with carboxylate: Enhances binding to metalloenzymes (e.g., histone deacetylases) but reduces cell permeability .
- Fluorination at C3: Increases metabolic stability (CYP450 resistance) but may reduce solubility .
- Case Study : Analog (5-Chloro-2-methylpyridin-3-yl)acetic acid showed 3× higher IC₅₀ against cancer cell lines but poor bioavailability .
Data Interpretation & Contradictions
Q. How to reconcile discrepancies in reported biological activity across studies?
- Root Causes : Variations in assay conditions (e.g., serum concentration affecting compound sequestration) or impurity profiles (e.g., trace aldehydes from incomplete reduction).
- Resolution :
- Re-test compounds under standardized conditions (e.g., 10% FBS in DMEM).
- Use orthogonal characterization (e.g., X-ray crystallography to confirm stereochemistry) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : AutoDock Vina to simulate binding to kinases or GPCRs.
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
Applications in Research
Q. What role does this compound play in developing fluorescent probes or metal sensors?
- Design Principle : The pyridine nitrogen and hydroxymethyl group act as chelating sites for metals (e.g., Zn²⁺). Fluorescence tagging via C5 substitution (e.g., BODIPY derivatives) enables cellular imaging .
Q. How is it utilized in fragment-based drug discovery (FBDD)?
- Case Example : As a "fragment" (MW < 300 Da), it serves as a core for building inhibitors of bacterial efflux pumps. Structural elongation at C3 with sulfonamides improved E. coli inhibition by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
